1-(Thiophen-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
Description
1-(Thiophen-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a urea derivative featuring dual thiophene moieties and a pyrazine core. Its structure comprises a urea linkage bridging a thiophen-2-yl group and a pyrazine ring substituted with another thiophen-2-yl group at the 3-position. This compound’s design leverages the electron-rich nature of thiophene and the nitrogen-rich pyrazine system, which are associated with enhanced binding affinity in medicinal chemistry contexts.
Properties
IUPAC Name |
1-thiophen-2-yl-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c19-14(18-12-4-2-8-21-12)17-9-10-13(16-6-5-15-10)11-3-1-7-20-11/h1-8H,9H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCYXIWYVRYIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves the following steps:
Formation of the Pyrazine Ring: This can be achieved through the condensation of appropriate precursors such as 2,3-diaminopyrazine with thiophene-2-carboxaldehyde.
Urea Formation: The pyrazine derivative can then be reacted with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the pyrazine ring would yield dihydropyrazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of organic electronic materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene and pyrazine rings may facilitate binding to specific molecular targets through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Key Compounds:
1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h)
- Structure : Pyridine core with methyl and thiophen-2-yl substituents.
- Synthesis : Reacted phenyl isocyanate with a pyridinyl-triazole intermediate in THF .
- Molecular Formula : C₁₇H₁₄FN₃OS.
- Melting Point : 217–219°C .
Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate (5j)
- Structure : Pyridine core with ester and thiophen-2-yl groups.
- Synthesis : Similar urea-forming reaction with substituted phenyl isocyanate .
- Molecular Formula : C₂₁H₂₀N₃O₃S.
- Melting Point : 203–204°C .
1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea (TTU6) Structure: Thiazole core with thiophen-2-yl and cyanophenyl groups. Synthesis: Reacted 4-(thiophen-2-yl)thiazol-2-amine with 4-cyanophenyl isocyanate . Molecular Formula: C₁₅H₉N₄OS₂. Melting Point: 199–201°C .
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a) Structure: Tetrahydrobenzo[b]thiophene core with hydrazone and benzoyl groups. Synthesis: Condensation of hydrazine derivatives with benzoyl chloride in ethanolic KOH . Molecular Formula: C₁₉H₁₅N₅O₂S.
Target Compound:
- Structure : Pyrazine core with dual thiophen-2-yl groups.
- Inferred Synthesis : Likely involves reacting 3-(thiophen-2-yl)pyrazin-2-ylmethylamine with thiophen-2-yl isocyanate, analogous to methods in .
- Molecular Formula : C₁₄H₁₁N₄OS₂.
Physicochemical Properties
Key Observations :
- Pyrazine-based compounds (target) are expected to exhibit lower melting points than pyridine analogs (e.g., 5h) due to reduced aromatic stacking from nitrogen-rich cores.
- Thiazole derivatives (TTU6) show moderate melting points, influenced by polar functional groups like cyano .
Biological Activity
1-(Thiophen-2-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thiophene derivatives with urea and pyrazine moieties. The compound's structure can be elucidated through various spectroscopic methods, including NMR and X-ray crystallography, which confirm the presence of the thiophene and pyrazine rings integral to its activity.
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Research indicates that compounds containing thiophene and pyrazine moieties often display significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Activity
Studies have demonstrated that derivatives of thiophene-based ureas possess anticancer properties. For example, related compounds have been evaluated in vitro against melanoma cell lines (B16-F10), showing promising cytotoxic effects with IC50 values in the micromolar range . The anticancer activity is believed to arise from the ability of these compounds to induce apoptosis or inhibit cell proliferation.
Anti-inflammatory Effects
Compounds with urea functionalities have been reported to exhibit anti-inflammatory effects. The presence of thiophene rings enhances their ability to modulate inflammatory pathways, potentially making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiophene-containing urea derivatives:
- Antimicrobial Evaluation : A study evaluated a series of thiophene-based ureas against S. aureus and E. coli, revealing minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL for certain derivatives .
- Anticancer Properties : In a comparative study, compounds similar to this compound were tested against human cancer cell lines, with some exhibiting IC50 values below 20 μM .
- Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or modulation of their activity .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
